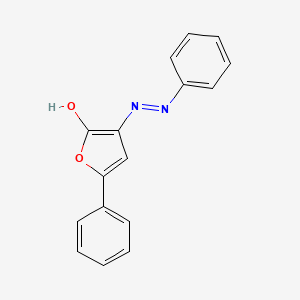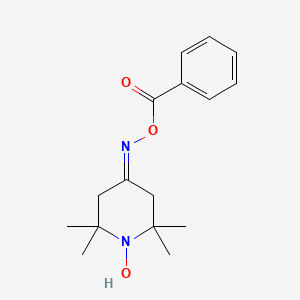
2,5-dimethyl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(2-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve modulation of the immune system and inhibition of inflammatory mediators. 2,5-dimethyl-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and physiological effects:
2,5-dimethyl-N-(2-methylphenyl)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of infection. 2,5-dimethyl-N-(2-methylphenyl)benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(2-methylphenyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure. 2,5-dimethyl-N-(2-methylphenyl)benzamide is also stable and can be stored for extended periods of time. However, 2,5-dimethyl-N-(2-methylphenyl)benzamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research involving 2,5-dimethyl-N-(2-methylphenyl)benzamide. One area of interest is the development of 2,5-dimethyl-N-(2-methylphenyl)benzamide-based therapies for the treatment of inflammation and pain. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,5-dimethyl-N-(2-methylphenyl)benzamide and to determine its potential as an anti-cancer agent. Finally, research is needed to evaluate the safety and efficacy of 2,5-dimethyl-N-(2-methylphenyl)benzamide in human clinical trials.
In conclusion, 2,5-dimethyl-N-(2-methylphenyl)benzamide is a chemical compound with potential therapeutic applications in the treatment of inflammation, pain, and cancer. Its unique properties and potential applications make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-(2-methylphenyl)benzamide and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
2,5-dimethyl-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylphenylamine to yield 2,5-dimethyl-N-(2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(2-methylphenyl)benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2,5-dimethyl-N-(2-methylphenyl)benzamide has shown potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-8-9-12(2)14(10-11)16(18)17-15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQKOKGDOOISTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)

![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)


![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)
![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)


